
Bis(4-Trifluormethylphenyl)phosphin
Übersicht
Beschreibung
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphorus compound with the chemical formula C14H9F6P. It is known for its unique properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of two 4-trifluoromethylphenyl groups attached to a central phosphorus atom, making it a valuable ligand in coordination chemistry and catalysis .
Wissenschaftliche Forschungsanwendungen
Bis(4-trifluoromethylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic components
Wirkmechanismus
Target of Action
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphine compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of Bis(4-trifluoromethylphenyl)phosphine are the reactant molecules in these reactions .
Mode of Action
As a ligand or catalyst, Bis(4-trifluoromethylphenyl)phosphine interacts with its targets by binding to them and facilitating their reaction . This interaction can lead to changes in the structure and properties of the reactant molecules .
Biochemical Pathways
The exact biochemical pathways affected by Bis(4-trifluoromethylphenyl)phosphine depend on the specific reactions it is involved in . It is known to participate in several types of organic reactions, potentially affecting multiple pathways .
Pharmacokinetics
As an organic phosphine compound, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of Bis(4-trifluoromethylphenyl)phosphine’s action depend on the specific reactions it is involved in . As a ligand or catalyst, it can facilitate the formation of new compounds and the breaking down of existing ones .
Action Environment
The action, efficacy, and stability of Bis(4-trifluoromethylphenyl)phosphine can be influenced by various environmental factors . These may include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of solvents or other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-trifluoromethylphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethylphenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of bis(4-trifluoromethylphenyl)phosphine often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production may involve further purification steps, such as distillation or chromatography, to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
- Bis(2,2,2-trifluoroethyl)methylphosphonate
Uniqueness
Bis(4-trifluoromethylphenyl)phosphine is unique due to its specific electronic and steric properties imparted by the 4-trifluoromethylphenyl groups. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJITAAISCMRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402442 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-68-6 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-trifluoromethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(4-trifluoromethylphenyl)phosphine (TFMPP) contribute to the flame retardancy of the developed material?
A1: While the exact mechanism is not explicitly stated in the research [], the incorporation of TFMPP likely contributes to flame retardancy through a combination of condensed and gas phase mechanisms.
Q2: What does the scanning electron microscopy (SEM) reveal about the material containing TFMPP?
A2: According to the research, the SEM analysis of the material containing TFMPP (specifically, PCGEF/PEGBA/TFMPP 0.1-0.5) revealed dispersed TFMPP particles within a wavy layered uniform pattern []. This suggests that the TFMPP is relatively well-dispersed within the polymer matrix, potentially contributing to its effectiveness as a flame retardant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




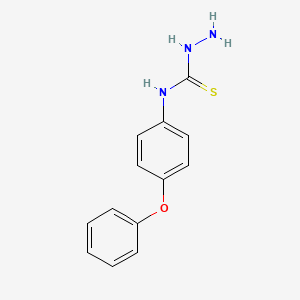
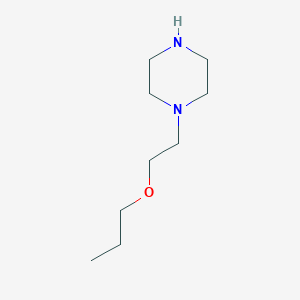
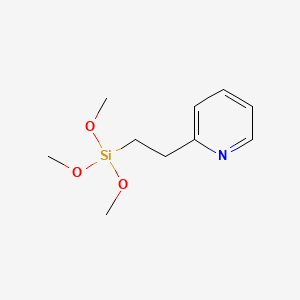
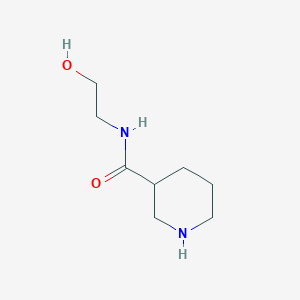
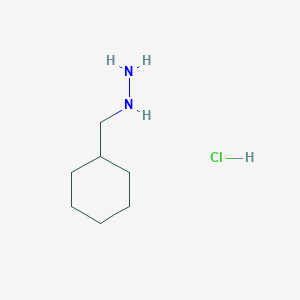
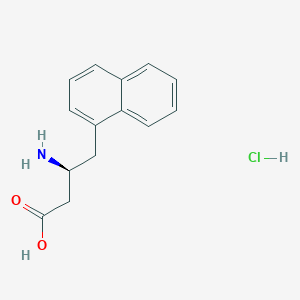
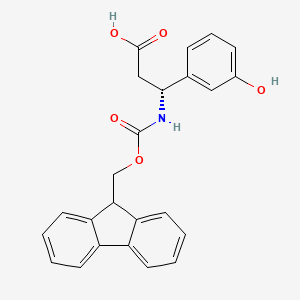



![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
